Clevidipine butyrate, also known as Clevidipine, is a synthetic dihydropyridine calcium channel blocker. [] It is classified as an ultra-short-acting, vascular-selective arteriolar vasodilator. [] Clevidipine butyrate is a subject of scientific research due to its unique properties, particularly its rapid onset and offset of action, which makes it a valuable tool for investigating cardiovascular physiology and pathophysiology.
Clevidipine butyrate can be synthesized through a multi-step process involving cycloaddition, amination, cyclocondensation, hydrolysis, and esterification reactions. [] One common synthetic route starts with a cycloaddition reaction between diketene and 3-hydroxypropionitrile, followed by amination. The resulting product then undergoes cyclocondensation with methyl 2-(2,3-dichlorobenzylidine) acetoacetate, followed by hydrolysis to obtain 4-(2,3-dichlorophenyl)-1,4-dihydro-2,6-dimethy-3,5-pyridinedicarboxylic acid monomethyl ester. Finally, esterification with chloromethyl butyrate yields clevidipine butyrate. [, ] This method offers advantages like stable processes, mild reaction conditions, simple operation, and suitability for industrial production. []
Clevidipine butyrate undergoes rapid hydrolysis in the blood and extravascular tissues by esterases. [] This reaction cleaves the ester linkage, primarily at the butyryloxymethyl ester group, leading to the formation of its primary metabolite, clevidipine acid (H152/81), and butyric acid. The hydrolysis reaction is responsible for the ultra-short half-life of clevidipine butyrate.
Clevidipine butyrate exerts its effects by selectively inhibiting L-type calcium channels in vascular smooth muscle cells. [] By blocking the influx of extracellular calcium ions, clevidipine butyrate prevents the contraction of vascular smooth muscle and induces vasodilation. This vasodilation primarily affects arterioles, leading to a decrease in systemic vascular resistance and blood pressure. [] Notably, clevidipine butyrate has minimal effects on venous capacitance, distinguishing it from other vasodilators like sodium nitroprusside. []
Clevidipine butyrate is a lipophilic compound formulated as an oil-in-water emulsion for intravenous administration. [] Its formulation contains soybean oil, purified egg yolk phospholipids, and glycerin. [] The lipophilic nature of clevidipine butyrate contributes to its rapid uptake and distribution into tissues. [] It is rapidly metabolized in the blood and extravascular tissues by esterases, resulting in a very short half-life of approximately 1 minute. [] The elimination of clevidipine butyrate and its metabolites occurs primarily through urine and fecal pathways. []
CAS No.: 127687-08-5
CAS No.: 128-68-7
CAS No.: 143343-98-0
CAS No.: 74833-39-9
CAS No.: 79802-71-4